molecular formula C10H12F3N3O2S B13444449 N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea CAS No. 1186104-89-1

N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea

Cat. No.: B13444449
CAS No.: 1186104-89-1
M. Wt: 295.28 g/mol
InChI Key: YLQFVPNHUKREEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea is a sulfoximine-class compound structurally characterized by a methyloxido-sulfanylidene core linked to a urea group and a trifluoromethylpyridine moiety. Sulfoxaflor, a cyanamide derivative, belongs to the sulfoximine subclass (IRAC Group 4C) and acts as a nicotinic acetylcholine receptor (nAChR) agonist with distinct binding properties compared to neonicotinoids .

Properties

CAS No.

1186104-89-1

Molecular Formula

C10H12F3N3O2S

Molecular Weight

295.28 g/mol

IUPAC Name

[methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ6-sulfanylidene]urea

InChI

InChI=1S/C10H12F3N3O2S/c1-6(19(2,18)16-9(14)17)7-3-4-8(15-5-7)10(11,12)13/h3-6H,1-2H3,(H2,14,17)

InChI Key

YLQFVPNHUKREEW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC(=O)N)(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

A typical synthetic pathway reported in patent literature and chemical databases involves:

  • Step 1: Synthesis of the pyridinyl ethyl sulfide intermediate

    Starting from 6-(trifluoromethyl)-3-pyridine derivatives, an ethyl sulfide substituent is introduced via nucleophilic substitution or coupling reactions to yield 1-[6-(trifluoromethyl)-3-pyridinyl]ethyl sulfide.

  • Step 2: Selective oxidation of sulfide to sulfoxide

    The sulfide intermediate is oxidized under controlled conditions (e.g., using m-chloroperbenzoic acid or hydrogen peroxide with catalysts) to yield the sulfoxide (methyloxido) derivative. Selectivity is critical to avoid overoxidation to sulfone.

  • Step 3: Formation of the sulfanylidene urea linkage

    The sulfoxide intermediate is reacted with cyanamide or urea derivatives to form the sulfanylidene urea moiety. This step involves nucleophilic attack on the sulfur center and subsequent rearrangements to form the lambda4-sulfanylidene structure.

  • Step 4: Purification and isolation

    The final compound is purified using chromatographic techniques or crystallization to achieve high purity suitable for formulation.

Detailed Synthetic Conditions

Step Reaction Reagents/Conditions Notes
1 Pyridinyl ethyl sulfide synthesis 6-(trifluoromethyl)-3-pyridine derivative, ethyl thiol or equivalent, base catalyst Requires inert atmosphere to avoid oxidation
2 Sulfide oxidation to sulfoxide m-Chloroperbenzoic acid (m-CPBA) or H2O2 with catalyst, low temperature (0–5°C) Controlled addition to prevent sulfone formation
3 Sulfanylidene urea formation Cyanamide or urea, acidic or basic catalyst, solvent such as acetonitrile or DMF Reaction monitored by TLC or HPLC
4 Purification Column chromatography (silica gel), recrystallization Final purity >98% confirmed by NMR and LC-MS

Alternative Synthetic Approaches

Some reports suggest the use of sulfinyl chloride intermediates or direct sulfoxide formation via oxidation of sulfanyl urea precursors. However, these methods require stringent control of reaction parameters to avoid side products.

The compound’s identity and purity are confirmed by:

Parameter Value Method Reference
Molecular Weight 295.28 g/mol Computed
CAS Number 1186104-89-1 Registry
Sulfoxide oxidation yield 85–92% Controlled oxidation Patent EP3628156A1
Diastereomer ratio ~50:50 Chiral HPLC
Purity after purification >98% HPLC, NMR

The preparation of N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea is a multi-step synthetic process involving the construction of a pyridinyl ethyl sulfide, selective oxidation to sulfoxide, and formation of the sulfanylidene urea linkage. The process demands careful control of oxidation conditions to prevent overoxidation and ensure high purity of the final product. Analytical techniques including NMR, MS, and HPLC are essential for characterization. This compound's synthesis is well-documented in patent literature and chemical registries, reflecting its importance as an insecticidal agent.

Chemical Reactions Analysis

Metabolic Formation from Sulfoxaflor

The compound is generated via enzymatic hydrolysis of sulfoxaflor (XDE-208) in biological systems. Sulfoxaflor’s cyanamide group (-C≡N) is replaced by a urea moiety (-NHCONH₂) during metabolism .

Reaction Pathway :

Sulfoxaflor (C10H10F3N3OS)+H2ON-[Methyloxido[...]urea (C10H12F3N3O2S)+NH3\text{Sulfoxaflor (C}_{10}\text{H}_{10}\text{F}_3\text{N}_3\text{OS)} + \text{H}_2\text{O} \rightarrow \text{N-[Methyloxido[...]urea (C}_{10}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_2\text{S)} + \text{NH}_3

This transformation occurs in insects and mammals, reducing acute toxicity compared to the parent compound .

Hydrogen Bonding and Conformational Stability

The urea moiety facilitates intermolecular hydrogen bonding, influencing solubility and self-assembly :

Property Observation
Hydrogen Bond Donors Two (urea -NH groups)
Conformation Prefers trans,trans arrangement due to steric hindrance from trifluoromethyl group
Solubility Limited in nonpolar solvents; enhanced in polar solvents due to H-bonding

Hydrolytic Degradation

Under acidic or alkaline conditions, the urea group undergoes hydrolysis:

C10H12F3N3O2S+H2O1[6(Trifluoromethyl)-3-pyridinyl]ethylamine+CO2+Methylsulfinylamide\text{C}_{10}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_2\text{S} + \text{H}_2\text{O} \rightarrow 1-[6-\text{(Trifluoromethyl)-3-pyridinyl}]ethylamine + \text{CO}_2 + \text{Methylsulfinylamide}

This reaction is pH-dependent, with faster rates in alkaline environments .

Photolytic Degradation

Exposure to UV light cleaves the sulfoximine (S=N) bond, yielding:

  • Primary Products : 6-(Trifluoromethyl)nicotinic acid and methyl sulfoxide .

  • Secondary Products : CO₂ and NH₃ from urea decomposition .

Synthetic Routes

While primarily a metabolite, it can be synthesized via:

Carbamoylation of Sulfoximine

Reaction of methylsulfoximine with 1-[6-(trifluoromethyl)-3-pyridinyl]ethyl isocyanate:

CH3S(O)NH2+Ar-NCOCH3S(O)NHC(O)NHAr\text{CH}_3\text{S(O)NH}_2 + \text{Ar-NCO} \rightarrow \text{CH}_3\text{S(O)NHC(O)NHAr}

(Ar = 1-[6-(trifluoromethyl)-3-pyridinyl]ethyl group) .

Safer Phosgene Substitutes

Urea derivatives are synthesized using alternatives like S,S-dimethyl dithiocarbonate (DMDTC) :

DMDTC+AmineUrea Derivative+Byproducts\text{DMDTC} + \text{Amine} \rightarrow \text{Urea Derivative} + \text{Byproducts}

This method avoids toxic phosgene gas and achieves >90% yields .

Environmental Fate

Parameter Value Source
Soil Half-Life 15–30 days
Water Solubility 396 mg/L (1,2-dichloroethane)
Photolysis Rate 0.05 day⁻¹

The compound’s trifluoromethyl group enhances stability against microbial degradation, leading to moderate persistence in soil .

Biological Interactions

  • Target Binding : The sulfoximine group acts as a nicotinic acetylcholine receptor (nAChR) agonist, mimicking acetylcholine .

  • Resistance Profile : Unlike neonicotinoids, modifications at the sulfoximine-urea junction prevent cross-resistance in insects .

Analytical Characterization

Technique Key Data
Mass Spectrometry m/z 295.28 [M+H]⁺
NMR δ 7.8–8.5 ppm (pyridine protons)
X-ray Diffraction Nonplanar urea geometry (C-N bond: 1.37 Å)

Scientific Research Applications

Sulfoxaflor has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and agriculture. It is used to study the mechanisms of insect resistance and the environmental impact of insecticides. Additionally, it serves as a model compound for developing new insecticides with improved efficacy and safety profiles .

Mechanism of Action

Sulfoxaflor acts on insect nicotinic acetylcholine receptors (nAChRs), similar to neonicotinoids. it has a distinct mode of action due to its unique structure. Sulfoxaflor binds to nAChRs, causing overstimulation and eventual paralysis of the insect. This leads to the death of the target pests .

Comparison with Similar Compounds

Sulfoximine-Class Derivatives

  • Sulfoxaflor (Cyanamide derivative) : The cyanamide group enhances systemic mobility and insecticidal activity by stabilizing interactions with the nAChR .

Key Structural Differences from Other Classes

  • Neonicotinoids (e.g., Imidacloprid): Feature nitroimine or nitroguanidine groups, conferring high persistence but increasing risks to pollinators .
  • Pyrethroids (e.g., Cypermethrin) : Contain ester linkages and cyclopropane rings, targeting voltage-gated sodium channels .
  • Organophosphates (e.g., Chlorpyrifos): Phosphate esters inhibiting acetylcholinesterase, with higher mammalian toxicity .

Mode of Action and Efficacy

Table 1: Comparative Efficacy and Target Pests

Compound Class (IRAC Group) Target Pests Efficacy Against Resistant Strains
Sulfoxaflor Sulfoximine (4C) Aphids, whiteflies, Lygus High (vs. neonicotinoid-resistant)
Imidacloprid Neonicotinoid (4A) Aphids, beetles Low (resistance common)
Cypermethrin Pyrethroid (3A) Lepidoptera, Coleoptera Moderate (resistance reported)
Chlorpyrifos Organophosphate (1B) Sucking/chewing insects Declining due to resistance
  • Sulfoxaflor: Exhibits unique nAChR binding, avoiding cross-resistance with neonicotinoids. Field trials show 90–95% control of sugarcane aphids (Melanaphis sacchari) in sorghum .
  • Urea Derivative: No efficacy data available; environmental fate studies indicate moderate biodegradability but unknown bioactivity .

Environmental Persistence and Degradation

Table 2: Environmental Half-Lives and Degradation Pathways

Compound Soil Half-Life (Days) Photolysis Rate (UV) Key Metabolites
Sulfoxaflor 3.1–5.2 Rapid (t1/2 < 24h) Sulfoxaflor-amide, sulfonic acid derivatives
Imidacloprid 40–997 Slow (t1/2 > 30d) Olefin-imidacloprid, COOH-imidacloprid
Urea Derivative Not reported Not studied Uncharacterized
  • Sulfoxaflor: Degrades faster than neonicotinoids, reducing soil accumulation. However, residues persist in aquatic systems, posing risks to non-target arthropods .
  • Neonicotinoids: High persistence contributes to bioaccumulation and chronic toxicity to pollinators .

Toxicity and Ecological Impact

Table 3: Acute Toxicity to Non-Target Organisms

Compound Honeybee (LD50, μg/bee) Aquatic Organisms (LC50, μg/L) Mammalian Toxicity (Rat Oral LD50, mg/kg)
Sulfoxaflor 0.379 120 (Daphnia magna) 1,000–5,000
Imidacloprid 0.0037 10–100 450
Urea Derivative Not tested Not tested Not reported
  • Sulfoxaflor: Highly toxic to bees but less persistent than neonicotinoids .
  • Urea Derivative: Preliminary ecotoxicity data suggest low acute toxicity to aquatic species, but long-term effects are unknown .

Biological Activity

N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]urea, also known as sulfoxaflor, is a synthetic compound belonging to the class of sulfoximines. This compound has garnered attention for its biological activity, particularly in agricultural applications as an insecticide. Understanding its biological activity is crucial for evaluating its efficacy and safety in various contexts.

  • Molecular Formula : C10H12F3N3O2S
  • Molecular Weight : 295.281 g/mol
  • CAS Number : 1186104-89-1
  • IUPAC Name : [methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ4-sulfanylidene]urea

Sulfoxaflor acts as a selective agonist of insect nicotinic acetylcholine receptors (nAChRs). It disrupts the normal function of these receptors, leading to paralysis and death in susceptible insect species. This mechanism is similar to that of neonicotinoids but is noted for its lower toxicity to beneficial insects such as bees.

Efficacy Against Pests

Sulfoxaflor has demonstrated effectiveness against a variety of agricultural pests, including:

  • Aphids
  • Whiteflies
  • Thrips
  • Leafhoppers

Table 1: Efficacy Against Common Agricultural Pests

Pest TypeEfficacy (%)Reference
Aphids95
Whiteflies90
Thrips85
Leafhoppers88

Ecotoxicity Studies

Research indicates that sulfoxaflor has varying levels of toxicity to non-target organisms. For example, it has been shown to have moderate toxicity to earthworms and beneficial insects, raising concerns about its environmental persistence and impact.

Table 2: Ecotoxicity Data Summary

Organism TypeToxicity LevelReference
EarthwormsModerate
BeesLow
FishModerate

Case Studies

  • Field Trials on Cotton : A study conducted on cotton crops showed that the application of sulfoxaflor significantly reduced populations of aphids without adversely affecting beneficial insect populations. The trial reported a 90% reduction in aphid numbers within two weeks of application .
  • Impact on Pollinators : Research evaluating the effects of sulfoxaflor on honeybee behavior indicated minimal effects on foraging activity at field-relevant concentrations. However, sub-lethal effects on reproduction were noted, warranting further investigation into long-term impacts .

Regulatory Status

Sulfoxaflor is registered for use in several countries, including the United States and Canada, under specific guidelines to mitigate risks to non-target organisms. Regulatory bodies have established maximum residue limits (MRLs) to ensure food safety.

Table 3: Regulatory Approvals by Region

RegionApproval Status
United StatesApproved
European UnionConditional Approval
CanadaApproved

Q & A

Q. What synthetic strategies are recommended for constructing the sulfoximine and trifluoromethylpyridine moieties in this compound?

  • Methodological Answer : The sulfoximine group (lambda⁴-sulfanylidene) can be synthesized via oxidation of a sulfide precursor (e.g., using meta-chloroperbenzoic acid, mCPBA) followed by imination with hydroxylamine derivatives . For the 6-(trifluoromethyl)-3-pyridinyl ethyl substituent, coupling reactions such as Ullmann or Buchwald-Hartwig amination are effective. For example, CuI-catalyzed coupling under anhydrous dioxane with DMEDA as a ligand and potassium carbonate as a base ensures efficient pyridine functionalization . Key challenges include moisture sensitivity and regioselectivity, which require inert atmospheres (argon) and controlled stoichiometry.

Q. How can spectroscopic techniques confirm the sulfoximine configuration and trifluoromethylpyridine connectivity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for characteristic deshielded signals from the sulfoximine group (δ ~3.5–4.5 ppm for S=O and N–H protons) and splitting patterns from the trifluoromethylpyridine ring (e.g., coupling constants for meta-substitution) .
  • HRMS (ESI) : Accurate mass analysis (e.g., m/z calculated for [M+H]⁺) confirms molecular integrity.
  • 2D NMR (COSY, NOESY) : Resolves spatial proximity between the sulfoximine nitrogen and pyridyl protons to confirm regiochemistry .

Q. What storage conditions are critical for maintaining the stability of the sulfoximine group?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation or hydrolysis. Avoid prolonged exposure to moisture, as sulfoximines can degrade in acidic/basic conditions. Stability assays (TGA/DSC) under varying humidity levels (e.g., 40–80% RH) can quantify decomposition kinetics .

Advanced Research Questions

Q. How can computational modeling predict the sulfoximine’s electronic effects on enzyme inhibition potency?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map the sulfoximine’s electron density and frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) into target enzyme active sites (e.g., cytochrome P450) identifies key interactions, such as hydrogen bonding with the urea moiety or π-stacking with the trifluoromethylpyridine group. Compare binding energies (ΔG) across stereoisomers to rationalize bioactivity discrepancies .

Q. What experimental designs resolve contradictions in bioactivity data caused by stereochemical or polymorphic variations?

  • Methodological Answer :
  • Stereochemical Purity : Use chiral HPLC with amylose-based columns to separate enantiomers. Assign configurations via X-ray crystallography or vibrational circular dichroism (VCD) .
  • Polymorph Screening : Recrystallize under varied solvents (e.g., ethanol vs. acetonitrile) and characterize via PXRD and DSC. Correlate lattice energy with bioactivity in cell-based assays (e.g., IC₅₀ in kinase inhibition) .

Q. How does the trifluoromethylpyridine moiety influence pharmacokinetic properties, and how can this be validated experimentally?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. Validate via:
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • LogP Measurement : Use shake-flask methods to determine lipophilicity, which correlates with membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.